molecular formula C15H10Cl2N4O4 B12040172 N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 357412-57-8

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12040172
CAS No.: 357412-57-8
M. Wt: 381.2 g/mol
InChI Key: PVPYZGNQJZBCPX-QGMBQPNBSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is a complex organic compound characterized by the presence of dichlorophenyl, nitrobenzylidene, and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product.

The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide: Similar structure but with a different substitution pattern on the benzylidene group.

    N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide: Similar structure but with a different position of the nitro group on the benzylidene ring.

Uniqueness

N-(3,4-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

357412-57-8

Molecular Formula

C15H10Cl2N4O4

Molecular Weight

381.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Cl2N4O4/c16-12-5-4-10(7-13(12)17)19-14(22)15(23)20-18-8-9-2-1-3-11(6-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+

InChI Key

PVPYZGNQJZBCPX-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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